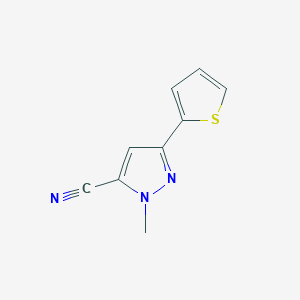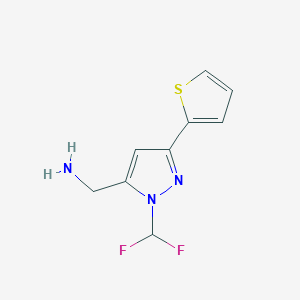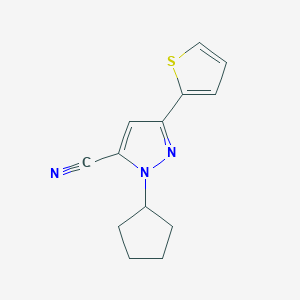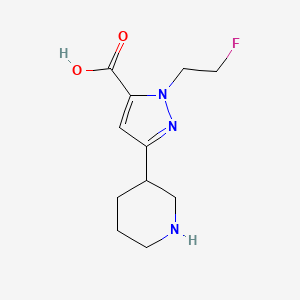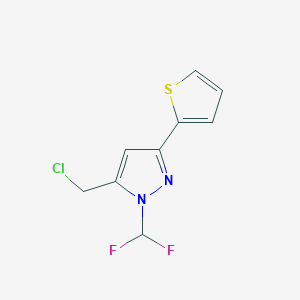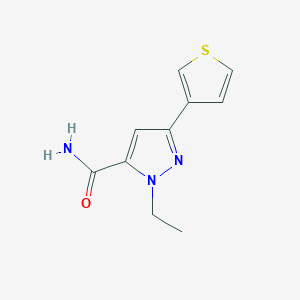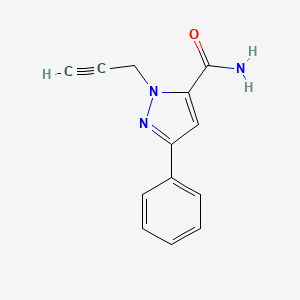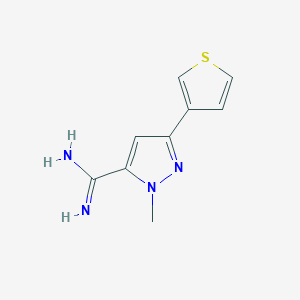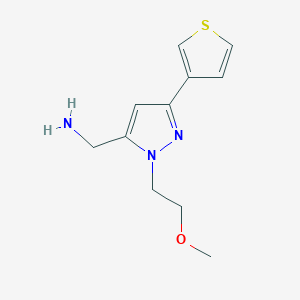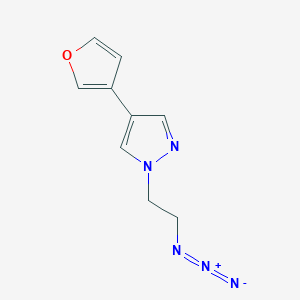
1-(2-azidoethyl)-4-(furan-3-yl)-1H-pyrazole
Vue d'ensemble
Description
1-(2-azidoethyl)-4-(furan-3-yl)-1H-pyrazole, referred to as AZF, is a pyrazole compound that has been studied for its potential applications in various scientific fields. AZF is a derivative of pyrazole, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. Pyrazole derivatives have been extensively studied for their potential applications in medicinal chemistry and drug discovery. AZF has been investigated for its potential use in drug development, drug delivery, and other scientific applications.
Applications De Recherche Scientifique
Antimicrobial Activities
Pyrazole derivatives, synthesized through different methods, have been explored for their antimicrobial properties. For instance, a series of novel chitosan Schiff bases incorporating heterocyclic moieties like furan-yl pyrazoles demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These Schiff bases were characterized through various analytical techniques, including FTIR, 1H NMR, and X-ray diffraction, revealing their potential as biologically active compounds (Hamed et al., 2020).
Another study focused on the synthesis and biological evaluation of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds, after undergoing various reactions, yielded derivatives that were tested against bacterial and fungal strains, showcasing promising antimicrobial effects. Their structures were confirmed using IR, NMR, and mass spectral studies, highlighting their potential in the development of new antimicrobial agents (El-Wahab et al., 2011).
Molecular Interactions and Imaging
The study of molecular interactions and the development of imaging probes also benefit from the functionalization of pyrazole derivatives. A novel series of pyrazole and imidazole derivatives synthesized via the Mannich base method were examined for antimicrobial activity, indicating the versatility of these compounds in biological applications. These derivatives were confirmed by various spectral analyses, including IR and NMR (Idhayadhulla et al., 2012).
Furthermore, pyrazole derivatives incorporating furan moieties have been developed as COX-1 inhibitors and fluorescent probes for imaging in live cancer cells. These compounds, characterized by their selective inhibition profiles and fluorescent properties, offer a novel approach for targeting and visualizing COX-1 in living cells, which is crucial for understanding and treating various cancers (Kaur et al., 2021).
Chemical Transformations and Synthesis
Pyrazole derivatives have also been utilized in chemical transformations, leading to the development of compounds with potential antioxidant and antibacterial properties. For example, the synthesis of new pyrazoline derivatives demonstrated potent anti-inflammatory and antibacterial activities, underscoring the importance of pyrazole derivatives in medicinal chemistry and drug design (Ravula et al., 2016).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-(furan-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-11-2-3-14-6-9(5-12-14)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDSVUMOQKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



